2-Piperazinone, 4-[(4-aminophenyl)methyl]-
CAS No.:
Cat. No.: VC16254815
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3O |
|---|---|
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | 4-[(4-aminophenyl)methyl]piperazin-2-one |
| Standard InChI | InChI=1S/C11H15N3O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(15)8-14/h1-4H,5-8,12H2,(H,13,15) |
| Standard InChI Key | BUNVABGTOMIXBC-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC(=O)N1)CC2=CC=C(C=C2)N |
Introduction
Key Findings
2-Piperazinone, 4-[(4-aminophenyl)methyl]- is a piperazine-derived heterocyclic compound featuring a ketone group at the 2-position and a para-aminophenylmethyl substituent at the 4-position. While direct literature on this specific compound is limited, its structural analogs and synthesis pathways provide critical insights. Piperazinone derivatives are widely recognized for their roles as intermediates in antifungal and antipsychotic drug synthesis, with documented methods for N-arylation and catalytic hydrogenation applicable to its production . Experimental data from related compounds suggest a melting point range of 180–190°C, solubility in polar aprotic solvents, and potential bioactivity via kinase inhibition or receptor modulation .
Structural and Chemical Characteristics
Molecular Architecture
2-Piperazinone, 4-[(4-aminophenyl)methyl]- (C₁₁H₁₅N₃O) consists of a six-membered piperazinone ring with a ketone oxygen at position 2 and a benzyl group substituted with a primary amine at position 4. The para-aminophenyl moiety introduces electron-rich aromaticity, which influences reactivity in electrophilic substitution and hydrogen bonding interactions .
Physicochemical Properties
While direct measurements for this compound are unavailable, analogs such as 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine exhibit a melting point of 186°C, boiling point of 506.7±50.0°C (predicted), and solubility in chloroform and dichloromethane . The ketone group in 2-piperazinone likely reduces solubility in nonpolar solvents compared to non-ketone analogs. Predicted properties include:
Synthesis and Optimization
N-Arylation Strategies
The patent EP1230231B1 outlines a scalable process for synthesizing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine, which shares structural motifs with the target compound . Key steps include:
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Coupling Reaction: Reacting a piperazine precursor with a halogenated nitrobenzene derivative (e.g., 1-chloro-4-nitrobenzene) in polar solvents like N-methylpyrrolidone (NMP) at 120–125°C.
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Catalytic Reduction: Hydrogenating the nitro group to an amine using Pd/C or NaH₂PO₂·H₂O/Pd/C under 1–5 atm H₂ at 20–75°C .
For 2-piperazinone derivatives, introducing the ketone group would require additional oxidation steps or starting from a pre-functionalized piperazinone core.
Purification and Isolation
Crystallization via isopropanol or water addition is effective for precipitating intermediates, yielding high-purity products (>98% by HPLC) . Chromatography may be necessary for separating regioisomers if positional selectivity is low during arylation.
Biological and Pharmacological Relevance
Antifungal Activity
Piperazinone derivatives serve as precursors to triazolones, a class of antifungals targeting lanosterol 14α-demethylase . While the target compound’s direct efficacy is unstudied, its structural similarity to intermediates in posaconazole and itraconazole synthesis suggests potential utility in drug development .
Central Nervous System (CNS) Applications
Compounds like 1-[[2-[(2-aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine demonstrate antipsychotic activity via dopamine receptor modulation. The para-aminophenyl group in 2-piperazinone could facilitate similar interactions, warranting exploration in neuropharmacology.
Industrial and Research Applications
Protein Tyrosine Kinase (PTK) Inhibition
Piperazine derivatives inhibit PTKs involved in cancer proliferation pathways. Molecular docking studies suggest that the para-aminophenylmethyl group enhances binding affinity to kinase ATP pockets.
Material Science
The aromatic amine group enables functionalization for polymer crosslinking or coordination chemistry, with applications in conductive materials or metal-organic frameworks (MOFs).
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Controlling substituent position during N-arylation remains challenging without directing groups.
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Oxidation Sensitivity: The ketone group may necessitate inert atmosphere handling to prevent degradation.
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